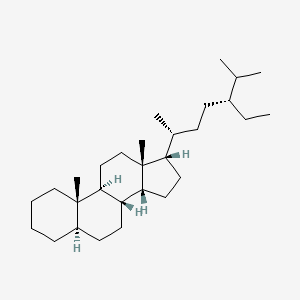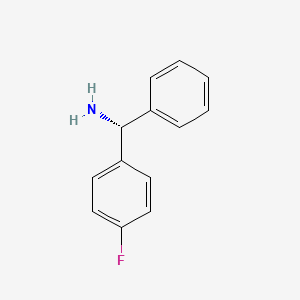![molecular formula C13H16ClN3O2 B3280294 tert-Butyl ((5-chloro-1H-benzo[d]imidazol-2-yl)methyl)carbamate CAS No. 712275-17-7](/img/structure/B3280294.png)
tert-Butyl ((5-chloro-1H-benzo[d]imidazol-2-yl)methyl)carbamate
Overview
Description
tert-Butyl ((5-chloro-1H-benzo[d]imidazol-2-yl)methyl)carbamate is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((5-chloro-1H-benzo[d]imidazol-2-yl)methyl)carbamate typically involves the following steps:
Formation of the benzimidazole core: The benzimidazole core can be synthesized by reacting o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions. For instance, the reaction of o-phenylenediamine with 5-chlorobenzoic acid in the presence of a dehydrating agent like polyphosphoric acid can yield 5-chloro-1H-benzo[d]imidazole.
Alkylation: The benzimidazole core is then alkylated using a suitable alkylating agent. In this case, the alkylation can be achieved by reacting 5-chloro-1H-benzo[d]imidazole with tert-butyl bromoacetate in the presence of a base like potassium carbonate.
Carbamate formation: The final step involves the formation of the carbamate group. This can be done by reacting the alkylated benzimidazole with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((5-chloro-1H-benzo[d]imidazol-2-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The chloro group on the benzimidazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carboxylated derivatives, while substitution reactions can produce various substituted benzimidazole derivatives.
Scientific Research Applications
tert-Butyl ((5-chloro-1H-benzo[d]imidazol-2-yl)methyl)carbamate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs with antimicrobial, antiviral, and anticancer activities.
Biological Research: It is used as a tool compound to study the biological pathways and molecular targets associated with benzimidazole derivatives.
Pharmaceutical Research: The compound serves as a lead compound for the synthesis of new benzimidazole-based drugs with improved efficacy and safety profiles.
Industrial Applications:
Mechanism of Action
The mechanism of action of tert-Butyl ((5-chloro-1H-benzo[d]imidazol-2-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit enzymes like tubulin polymerase, which is crucial for cell division. By binding to the active site of the enzyme, the compound can disrupt the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with other molecular targets, such as DNA and RNA, to exert its biological effects.
Comparison with Similar Compounds
tert-Butyl ((5-chloro-1H-benzo[d]imidazol-2-yl)methyl)carbamate can be compared with other similar compounds, such as:
Benzimidazole: The parent compound with a wide range of biological activities.
5-Chloro-1H-benzo[d]imidazole: A closely related compound with similar structural features but lacking the tert-butyl carbamate group.
tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate: A similar compound without the chloro substituent on the benzimidazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
tert-butyl N-[(6-chloro-1H-benzimidazol-2-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O2/c1-13(2,3)19-12(18)15-7-11-16-9-5-4-8(14)6-10(9)17-11/h4-6H,7H2,1-3H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJXIXMPUNHESB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC2=C(N1)C=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70739299 | |
| Record name | tert-Butyl [(6-chloro-1H-benzimidazol-2-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70739299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
712275-17-7 | |
| Record name | tert-Butyl [(6-chloro-1H-benzimidazol-2-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70739299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Amino-1-[5-amino-1-(phenylmethyl)-1H-imidazol-4-YL] ethanone](/img/structure/B3280267.png)


![(3R)-3-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B3280298.png)



![(6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B3280328.png)

